
(3S)-3-amino-3-(5-bromothiophen-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-amino-3-(5-bromothiophen-2-yl)propanamide is a compound that belongs to the class of organic compounds known as thiophenes. Thiophenes are heterocyclic compounds containing a five-membered ring with four carbon atoms and one sulfur atom. The presence of a bromine atom and an amino group in the structure of this compound makes it a compound of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(5-bromothiophen-2-yl)propanamide typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position of the thiophene ring.
Amination: The brominated thiophene is then subjected to an amination reaction using an appropriate amine source, such as ammonia or an amine derivative, to introduce the amino group at the 3-position.
Amidation: The final step involves the amidation of the amino group with a suitable carboxylic acid derivative, such as an acid chloride or an ester, to form the propanamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination, amination, and amidation reactions using continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-amino-3-(5-bromothiophen-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the bromine atom or the amide group.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions with reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring
Reduction: Reduced derivatives with hydrogen replacing the bromine atom or the amide group
Substitution: Substituted derivatives with different functional groups replacing the bromine atom
Aplicaciones Científicas De Investigación
(3S)-3-amino-3-(5-bromothiophen-2-yl)propanamide has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of (3S)-3-amino-3-(5-bromothiophen-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is studied.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-amino-3-(5-chlorothiophen-2-yl)propanamide: Similar structure with a chlorine atom instead of a bromine atom.
(3S)-3-amino-3-(5-fluorothiophen-2-yl)propanamide: Similar structure with a fluorine atom instead of a bromine atom.
(3S)-3-amino-3-(5-iodothiophen-2-yl)propanamide: Similar structure with an iodine atom instead of a bromine atom.
Uniqueness
The uniqueness of (3S)-3-amino-3-(5-bromothiophen-2-yl)propanamide lies in the presence of the bromine atom, which can impart distinct chemical and biological properties compared to its analogs with different halogen atoms. The bromine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C7H9BrN2OS |
|---|---|
Peso molecular |
249.13 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(5-bromothiophen-2-yl)propanamide |
InChI |
InChI=1S/C7H9BrN2OS/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4H,3,9H2,(H2,10,11)/t4-/m0/s1 |
Clave InChI |
ZUYPCNFWCUIZFA-BYPYZUCNSA-N |
SMILES isomérico |
C1=C(SC(=C1)Br)[C@H](CC(=O)N)N |
SMILES canónico |
C1=C(SC(=C1)Br)C(CC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


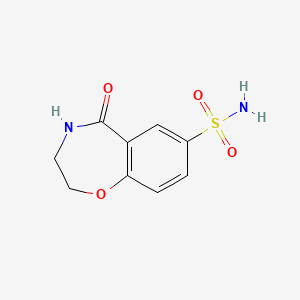
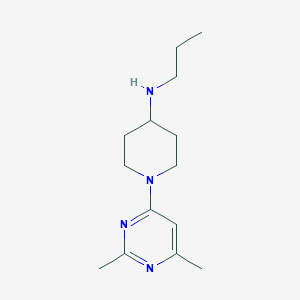
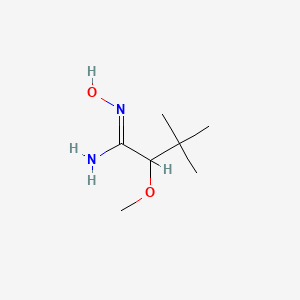
amine](/img/structure/B15273204.png)
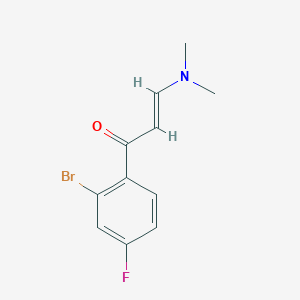
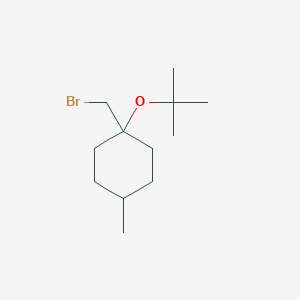
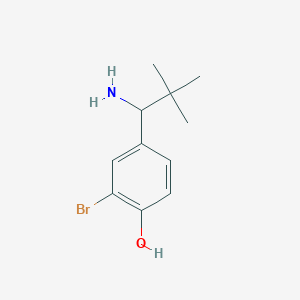
amine](/img/structure/B15273221.png)
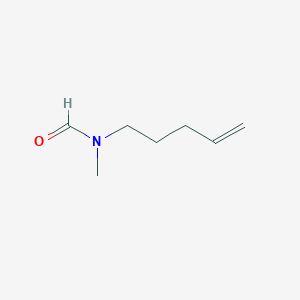


![2-[(2-Methylbutan-2-YL)oxy]aniline](/img/structure/B15273258.png)
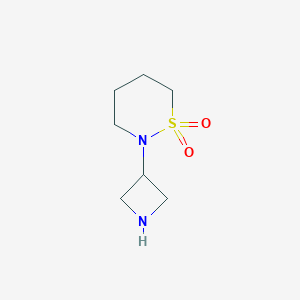
![2-[(2-Amino-3-methylpentyl)sulfanyl]pyridine](/img/structure/B15273262.png)
